molecular formula C10H16N2O B6268551 cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1700454-31-4

cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6268551
CAS No.: 1700454-31-4
M. Wt: 180.2
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Description

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C₁₀H₁₆N₂O It features a cyclobutyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group

Properties

CAS No.

1700454-31-4

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl ketone with 1,5-dimethyl-1H-pyrazole in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(1H-pyrazol-3-yl)methanol
  • Cyclobutyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol
  • Cyclobutyl(1,5-dimethyl-1H-pyrazol-5-yl)methanol

Uniqueness

Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the cyclobutyl group also adds to its distinct structural and chemical properties .

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